molecular formula C18H13ClF4N4S B4589039 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4589039
M. Wt: 428.8 g/mol
InChI Key: NDLVPFNRZVGLQQ-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C18H13ClF4N4S and its molecular weight is 428.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0485579 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    A variety of thiourea derivatives, including those similar to the compound , have been synthesized and characterized using techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. X-ray diffraction studies have been utilized to determine the crystal structure, revealing details about their molecular geometry and conformation (Saeed et al., 2010).

  • Vibrational and Quantum Chemical Calculations

    Studies have also applied density functional theory (DFT) methods to analyze the vibrational properties and conformational space of these compounds, aiding in understanding their chemical behavior and stability (Saeed et al., 2011).

Biological Activity and Applications

  • Anticancer Activity

    Certain fluoro substituted derivatives have shown anticancer activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Hammam et al., 2005).

  • Antimicrobial and Antifungal Activities

    The synthesis of novel pyrazole acyl thiourea derivatives and their testing against different microbial strains have highlighted some compounds' antimicrobial and antifungal potentials, suggesting their use in developing new antimicrobial agents (Wu et al., 2012).

  • Anti-inflammatory Activity

    Research into derivatives of the compound has also explored their anti-inflammatory properties, indicating their potential in creating new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Molecular Docking Studies

  • Drug Interaction Potential: Molecular docking studies have been conducted to assess the interaction of thiourea derivatives with specific proteins, helping to elucidate these compounds' potential as drug candidates by understanding their binding affinities and mechanisms of action (Hussain et al., 2020).

Properties

IUPAC Name

1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N4S/c19-14-5-2-6-15(20)13(14)10-27-8-7-16(26-27)25-17(28)24-12-4-1-3-11(9-12)18(21,22)23/h1-9H,10H2,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLVPFNRZVGLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]thiourea

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